ITK inhibitor 2

概要

説明

ITK阻害剤2: は、インターロイキン2誘導性T細胞キナーゼ(ITK)の活性を阻害するように設計された化合物です。ITKは、主にTリンパ球に発現するチロシンキナーゼであり、T細胞受容体シグナル伝達、T細胞の発達および分化において重要な役割を果たします。 ITK阻害剤2を含むITK阻害剤は、自己免疫疾患、炎症性疾患、特定の種類の癌など、さまざまな疾患における潜在的な治療用途について検討されています .

準備方法

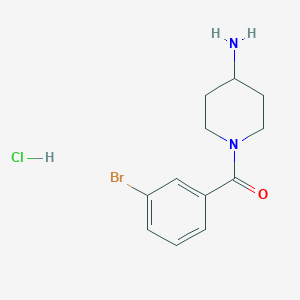

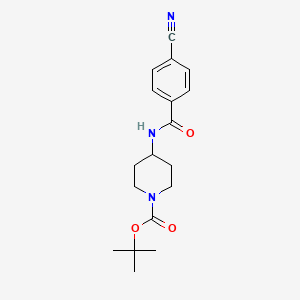

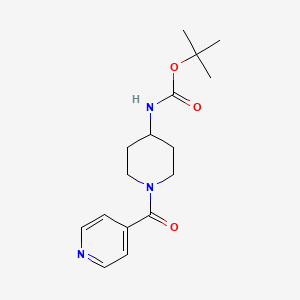

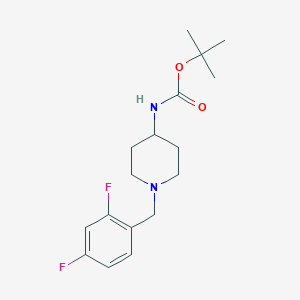

合成経路と反応条件: ITK阻害剤2の合成には、主要な中間体の形成と最終的なカップリング反応を含む、複数のステップが含まれます。合成経路は通常、コア足場の調製から始まり、その後、ITKに対する阻害活性を高める特定の置換基を導入するための官能基修飾が行われます。 一般的な反応条件には、有機溶媒、触媒、および制御された温度と圧力の使用が含まれます .

工業的製造方法: ITK阻害剤2の工業的製造には、ラボ規模の合成を大規模に拡大することが含まれます。これには、高収率と高純度を確保するために反応条件を最適化する必要があります。連続フロー化学や自動合成などの技術を使用して、効率と再現性を高めることができます。 クロマトグラフィーや分光法などの品質管理対策を使用して、製造プロセスを監視します .

化学反応の分析

反応の種類: ITK阻害剤2は、次のようなさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)があります。 反応条件は、多くの場合、特定の温度、pHレベル、溶媒を伴い、所望の変換を促進します .

形成される主要な生成物: これらの反応から形成される主要な生成物には、官能基が修飾されたITK阻害剤2のさまざまな誘導体があります。 これらの誘導体は、最も強力な化合物を特定するために、多くの場合、ITKに対する阻害活性をテストされます .

科学研究への応用

化学: 化学では、ITK阻害剤2は、ITK阻害剤の構造活性相関を研究するためのツール化合物として使用されます。 ITKの強力な阻害に必要な重要な構造的特徴を理解するのに役立ちます .

生物学: 生物学的研究では、ITK阻害剤2は、T細胞シグナル伝達と分化におけるITKの役割を調査するために使用されます。 また、免疫細胞機能とサイトカイン産生に対するITK阻害の影響を研究するためにも使用されます .

医学: 医学では、ITK阻害剤2は、自己免疫疾患(例:多発性硬化症、関節リウマチ)、炎症性疾患(例:喘息、炎症性腸疾患)、特定の種類の癌(例:T細胞リンパ腫)における潜在的な治療用途について検討されています .

業界: 製薬業界では、ITK阻害剤2は、ITKを標的とする新しい治療薬の特定を目的とした創薬および開発プログラムで使用されます。 また、ITK阻害剤の安全性と有効性を評価するための前臨床試験にも使用されます .

科学的研究の応用

Chemistry: In chemistry, ITK inhibitor 2 is used as a tool compound to study the structure-activity relationship of ITK inhibitors. It helps in understanding the key structural features required for potent inhibition of ITK .

Biology: In biological research, this compound is used to investigate the role of ITK in T-cell signaling and differentiation. It is also used to study the effects of ITK inhibition on immune cell function and cytokine production .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications in autoimmune diseases (e.g., multiple sclerosis, rheumatoid arthritis), inflammatory diseases (e.g., asthma, inflammatory bowel disease), and certain types of cancer (e.g., T-cell lymphomas) .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting ITK. It is also used in preclinical studies to evaluate the safety and efficacy of ITK inhibitors .

作用機序

ITK阻害剤2は、ITKの活性部位に結合して、下流のシグナル伝達分子のリン酸化を阻止することにより、その効果を発揮します。この阻害は、T細胞受容体シグナル伝達を阻害し、T細胞の活性化、分化、サイトカイン産生の変化につながります。 ITK阻害剤2の分子標的には、ITKのキナーゼ活性に不可欠なITKのATP結合部位が含まれます .

類似化合物との比較

類似化合物:

イブルチニブ: ITKとブルトンチロシンキナーゼ(BTK)の両方の不可逆的阻害剤。

ONO-7790500: 高い効力を備えた選択的ITK阻害剤。

BMS-509744: 中程度の効力を備えた別の選択的ITK阻害剤。

PF-06465469: 高い選択性を備えた強力なITK阻害剤

比較: 他のITK阻害剤と比較して、ITK阻害剤2は、ITKに対する特定の結合親和性と選択性においてユニークです。それは前臨床試験で有望な結果を示しており、ITK活性の強力な阻害と好ましい薬物動態特性を実証しています。 ITK阻害剤2の構造修飾は、他の類似の化合物と比較して、その安定性と有効性を向上させるのに貢献しています .

特性

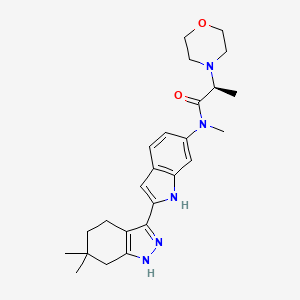

IUPAC Name |

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZXGCPVQQOASC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

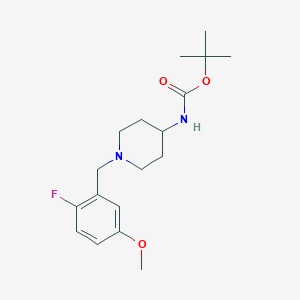

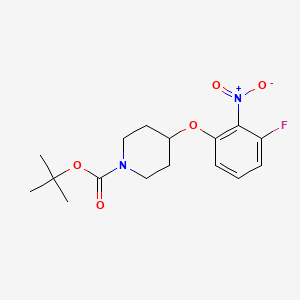

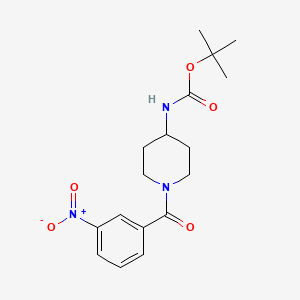

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B3027438.png)

![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)

![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)

![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)

methanone hydrochloride](/img/structure/B3027456.png)

![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)